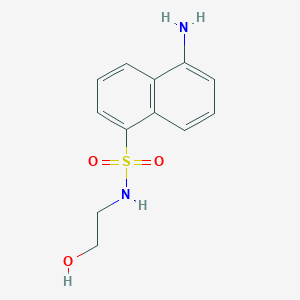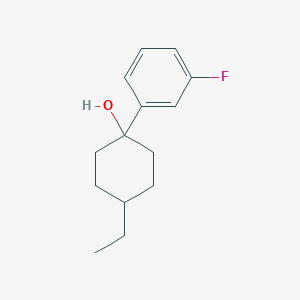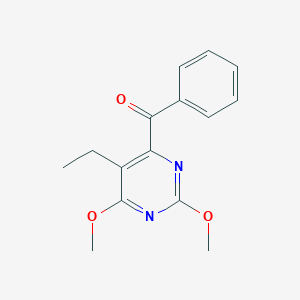![molecular formula C16H28OSi2 B12581301 Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- CAS No. 645391-88-4](/img/structure/B12581301.png)
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both alkyne and allyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- typically involves multiple steps. One common method starts with the preparation of the alkyne and allyl precursors. These precursors are then subjected to hydrosilylation reactions, where a silicon-hydrogen bond is added across the carbon-carbon multiple bonds in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds; reactions are often performed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with tailored properties.
Biology and Medicine
In biology and medicine, this compound can be used in the development of drug delivery systems. The presence of silicon in the molecule can enhance the biocompatibility and stability of the drug delivery vehicles.
Industry
In industrial applications, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is utilized in the production of advanced materials such as coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- involves its interaction with molecular targets through its reactive silicon center. The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of stable complexes. These interactions can influence various molecular pathways, depending on the specific application and environment.
Comparison with Similar Compounds
Similar Compounds
- Silane, [dimethyl(2-propenyloxy)silyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1-octynyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]dimethyl-
Uniqueness
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- stands out due to its combination of alkyne and allyl groups, which provide unique reactivity and versatility. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Properties
CAS No. |
645391-88-4 |
|---|---|
Molecular Formula |
C16H28OSi2 |
Molecular Weight |
292.56 g/mol |
IUPAC Name |
dimethyl-prop-2-enoxy-(8-trimethylsilylocta-1,7-diynyl)silane |
InChI |
InChI=1S/C16H28OSi2/c1-7-14-17-19(5,6)16-13-11-9-8-10-12-15-18(2,3)4/h7H,1,8-11,14H2,2-6H3 |
InChI Key |
UZWVYGZVFHUNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCC#C[Si](C)(C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)



propanedinitrile](/img/structure/B12581284.png)
